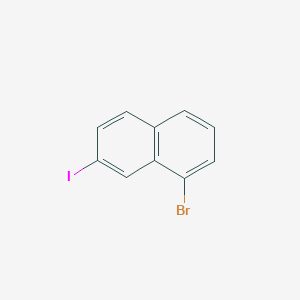

1-Bromo-7-iodonaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-7-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom

Preparation Methods

1-Bromo-7-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 7-iodonaphthalene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-7-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted by other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-7-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Chemical Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism by which 1-Bromo-7-iodonaphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-7-iodonaphthalene can be compared to other halogenated naphthalenes, such as:

1-Bromonaphthalene: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.

2-Bromo-1-iodonaphthalene: Another isomer with different substitution positions, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Bromo-7-iodonaphthalene is an organic compound characterized by the molecular formula C10H6BrI. This compound is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 7th and 1st positions, respectively. Its unique structure imparts distinct physical and chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing bromination and iodination reactions on naphthalene derivatives.

- Cross-Coupling Reactions : Employing palladium-catalyzed methods to introduce halogen substituents at specific positions on the aromatic ring.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

- Antimicrobial Activity : Preliminary investigations indicate that compounds derived from this compound may exhibit antimicrobial properties, making them candidates for pharmaceutical development.

- Anticancer Potential : The compound's ability to modify biological pathways suggests it may have anticancer activity, although specific mechanisms remain to be elucidated.

Interaction with Biological Systems

This compound's dual halogen substituents allow for selective interactions with biological macromolecules. Studies have shown that it can react with various nucleophiles and electrophiles, which could lead to diverse product formations relevant in biological contexts.

Case Studies

Recent studies have investigated the interactions of this compound with cannabinoid receptors. For example:

- Cannabinoid Receptor Binding : Research indicates that derivatives of naphthalene compounds can exhibit high affinity for cannabinoid receptors (CB1 and CB2), suggesting a potential pathway for therapeutic applications in pain management and anti-inflammatory treatments .

Data Table: Comparison of Related Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromonaphthalene | Aryl Halide | Lacks iodine; less reactive in coupling reactions |

| 2-Bromo-1-iodonaphthalene | Isomeric Variation | Different substitution pattern; altered reactivity |

| 1-Bromo-8-iodonaphthalene | Isomeric Variation | Different halogen positioning; unique reactivity |

| 1-Bromo-4-iodobenzene | Aryl Halide | Mixed aryl halide; different applications |

The mechanism by which this compound exerts its biological effects largely depends on its reactivity profile. In cross-coupling reactions, for instance, this compound acts as a halogenated aromatic substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetallation and reductive elimination to form biologically active derivatives.

Properties

Molecular Formula |

C10H6BrI |

|---|---|

Molecular Weight |

332.96 g/mol |

IUPAC Name |

1-bromo-7-iodonaphthalene |

InChI |

InChI=1S/C10H6BrI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

InChI Key |

ZOWAREWCEABHTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)C(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.